1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(trifluoromethyl)benzoyl]piperazine
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core substituted with a phenyl group at position 3 and a piperazine moiety linked to a 4-(trifluoromethyl)benzoyl group at position 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine ring introduces conformational flexibility, which may influence binding interactions .
Properties
IUPAC Name |
[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N7O/c23-22(24,25)16-8-6-15(7-9-16)21(33)31-12-10-30(11-13-31)19-18-20(27-14-26-19)32(29-28-18)17-4-2-1-3-5-17/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNGPPJZTWGIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Key Structural Features
- Triazolopyrimidine Core : This moiety is associated with various pharmacological activities.
- Piperazine Ring : Known for enhancing solubility and bioavailability.
- Trifluoromethyl Group : Often enhances lipophilicity and metabolic stability.
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The compound has shown promise in modulating pathways associated with cell proliferation and apoptosis.
Case Study
A study published in Cancer Research demonstrated that derivatives of triazolopyrimidine inhibited the growth of various cancer cell lines, suggesting a potential role in cancer therapy .
Antithrombotic Agents
The compound has been investigated for its potential as an antithrombotic agent. Triazolopyrimidine derivatives have been shown to act on platelet aggregation pathways, making them candidates for preventing thrombotic events.
Neurological Disorders
There is emerging evidence that triazolopyrimidine compounds may have neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.
Case Study
Research highlighted in Neuropharmacology indicated that these compounds could improve cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic signaling .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its efficacy is attributed to the ability to disrupt bacterial cell wall synthesis.
Research Findings
A study published in Journal of Medicinal Chemistry found that certain derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Pharmacological Implications
- Enzyme Inhibition : Analogues like VAS2870 () inhibit NADPH oxidase, implying that the triazolopyrimidine scaffold may target redox-related enzymes. The trifluoromethyl group in the target compound could enhance enzyme-binding specificity .
- Antiproliferative Activity : Pyrazolo-triazolo derivatives in exhibit anti-proliferative effects, likely via kinase inhibition. The piperazine linker in the target compound may improve cell membrane permeability, a critical factor for efficacy .
Physicochemical and Metabolic Properties
Preparation Methods
Cyclocondensation Methodology
Triazolo[4,5-d]pyrimidines form via [3+2] cycloaddition between pyrimidine amines and azide equivalents. A patented approach (KR20120123659A) employs:
Chlorine Displacement with Piperazine
The 7-chloro intermediate undergoes nucleophilic aromatic substitution:
Optimized Parameters :
Functionalization of Piperazine with 4-(Trifluoromethyl)Benzoyl Group
Acylation Strategies
The 4-(trifluoromethyl)benzoyl moiety installs via two primary routes:
Route A: Acid Chloride Coupling
Route B: HATU-Mediated Amidation
Critical Process Parameters
Temperature Effects on Acylation
Comparative studies reveal temperature sensitivity:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0°C → RT (Route A) | 73 | 95.2 |
| 25°C (Route B) | 89 | 98.7 |
| 40°C (Route B) | 62 | 91.4 |
HATU activation (Route B) outperforms traditional acid chlorides, particularly in minimizing racemization.
Solvent Optimization for Cyclocondensation
Screening polar aprotic solvents showed:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 68 |
| DMSO | 8 | 54 |
| NMP | 10 | 61 |
DMF balances reactivity and stability despite longer duration.
Purification and Analytical Characterization
Chromatographic Purification
Final purification uses silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). Isolated purity reaches 99.1% by HPLC.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.12 (d, J=8.1 Hz, 2H, benzoyl-H), 7.89–7.75 (m, 5H, phenyl-H), 4.21 (br s, 4H, piperazine-H), 3.92 (br s, 4H, piperazine-H)
Industrial-Scale Considerations
Patent WO2004080958A2 highlights continuous flow advantages for triazolo-pyrimidine steps:
Challenges and Mitigation Strategies
Challenge 1: Regioselectivity in Triazolo Formation
Competing [1,2,-triazole regioisomers form without careful azide stoichiometry. Kinetic control via slow azide addition (1 eq over 2 h) suppresses byproducts to <5%.
Challenge 2: Piperazine Diacylation
Excess benzoyl chloride causes N,N'-diacylation. Mitigation:
Q & A
Q. Key Considerations :
- Reaction yields vary significantly (40–85%) depending on substituent steric effects and solvent polarity.
- Purification often requires column chromatography with ethyl acetate/hexane gradients .
How can structural elucidation be performed to confirm the compound’s identity?
Basic Research Question
A combination of spectroscopic and computational methods is recommended:
- NMR Spectroscopy : Analyze , , and NMR to verify the trifluoromethyl group and aromatic proton environments .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to validate regiochemistry of the triazole-pyrimidine fusion .
Methodological Tip : Cross-reference spectral data with PubChem entries of analogous triazolopyrimidines to identify characteristic peaks .
What solvent systems are compatible with this compound for in vitro assays?
Basic Research Question
While direct solubility data for this compound is limited, insights from structurally similar triazolopyrimidines suggest:
- Polar Solvents : DMSO or DMF for stock solutions (typical solubility >10 mM).
- Aqueous Buffers : Dilute in PBS or DMEM with ≤1% DMSO for cellular assays .
- Precipitation Mitigation : Sonication or mild heating (37–50°C) may improve dispersion .
Note : Conduct dynamic light scattering (DLS) to assess aggregation in biological media .
How can structure-activity relationship (SAR) studies optimize pharmacological activity?
Advanced Research Question
Design Strategy :
Variation of Substituents :
- Phenyl Group (Position 3) : Replace with electron-withdrawing groups (e.g., -CF, -Cl) to enhance target binding .
- Piperazine Side Chain : Modify benzoyl substituents to improve metabolic stability (e.g., fluorinated analogs) .
Biological Screening :
- Test against kinase panels or cancer cell lines (e.g., MCF-7, HeLa) to identify potency trends.
- Compare IC values of derivatives (see example table below) .
Q. Example SAR Table :
| Derivative | R (Phenyl) | R (Piperazine) | IC (nM) |
|---|---|---|---|
| A | -CF | 4-Trifluoromethyl | 12.5 |
| B | -Cl | 4-Methoxy | 48.3 |
| C | -OCH | 4-Fluoro | 89.7 |
Key Insight : Fluorinated analogs (e.g., A ) often show superior potency due to enhanced lipophilicity and target affinity .
How should researchers address contradictory biological activity data across assays?
Advanced Research Question
Root Causes :
- Assay variability (e.g., cell line genetic drift, incubation time).
- Compound stability issues in different media.
Q. Mitigation Strategies :
Replicate Studies : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity .
Stability Testing : Monitor compound degradation via LC-MS in assay buffers .
Computational Validation : Perform molecular dynamics (MD) simulations to assess binding consistency across experimental conditions .
What computational approaches predict target proteins and binding modes?
Advanced Research Question
Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against kinases (e.g., EGFR, PI3K) .
Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with triazole N-atoms) .
MD Simulations : Validate binding stability over 100 ns trajectories and calculate binding free energy (MM-PBSA) .
Case Study : Analogous triazolopyrimidines show high affinity for ATP-binding pockets due to π-π stacking with phenyl groups .
What challenges arise during scale-up synthesis, and how are they resolved?
Advanced Research Question
Challenges :
- Reduced yield due to inefficient heat transfer in large batches.
- Purification difficulties with crude mixtures.
Q. Solutions :
Flow Chemistry : Improve temperature control and reaction homogeneity .
Catalyst Recycling : Use immobilized Pd/C to reduce costs .
Crystallization Optimization : Screen solvent/antisolvent pairs (e.g., ethanol/water) to enhance purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
